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Compound of Interest

Compound Name: Perfluorotriethylamine

Cat. No.: B110023

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the quantum chemical calculations and
experimental characterization of perfluorotriethylamine (PFEA), a fully fluorinated tertiary
amine with the chemical formula N(CzFs)s. The document summarizes key structural
parameters, outlines experimental methodologies for its characterization, and presents
computational workflows. Due to its chemical inertness, high thermal stability, and unique
electronic properties, PFEA and other perfluorinated compounds are of significant interest in
various scientific and industrial fields, including as potential components in drug delivery
systems and as inert fluids.

Core Data Presentation
Molecular Structure and Properties

Quantum chemical calculations and experimental methods are crucial for determining the
precise three-dimensional structure and understanding the physicochemical properties of
perfluorotriethylamine. While specific guantum chemical calculation results for PFEA are not
readily available in the reviewed literature, experimental data from a gas-phase electron
diffraction study provide accurate geometric parameters.

Table 1: Experimental Molecular Geometry of Perfluorotriethylamine
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Parameter Value

Bond Lengths (A)

C-F 1.34 £ 0.02
C-N 1.43£0.03
Cc-C 1.54 (assumed)

Bond Angles (°)

L FCF 109.5 (assumed)
£ CNC 116 +3
L NCC 110 (assumed)

Data sourced from the gas-phase electron diffraction study by Livingston and Vaughan.

Experimental Protocols

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the molecular structure

of volatile compounds. The experimental setup and procedure for analyzing

perfluorotriethylamine are outlined below.

Methodology:

o Sample Introduction: A gaseous sample of perfluorotriethylamine is introduced into a high-

vacuum chamber through a nozzle, creating a molecular beam.

o Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the

molecular beam. The electrons are scattered by the electrostatic potential of the molecules.

« Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric

rings on a detector, which is typically a photographic plate or a CCD camera. The intensity of

the scattered electrons is recorded as a function of the scattering angle.
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« Data Analysis: The one-dimensional intensity curve is converted into a radial distribution
function, which provides information about the internuclear distances within the molecule. By
fitting a molecular model to the experimental data, precise bond lengths and bond angles

can be determined.[1][2]

Gas Electron Diffraction

Data Analysis

Sample Preparation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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